(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid
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Overview
Description
(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid is a unique compound that plays a significant role in the structure and function of collagen and collagen-like proteins. It is a disaccharide derivative of hydroxylysine, a post-translationally modified amino acid found in collagen. This compound is crucial for the stability and integrity of collagen fibers, which are essential for the structural support of various tissues in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucosylgalactosylhydroxylysine typically involves the enzymatic glycosylation of hydroxylysine residues in collagen. The enzyme protein-glucosylgalactosylhydroxylysine glucosidase catalyzes the hydrolysis of glucose from the disaccharide unit linked to hydroxylysine residues . This process can be carried out under mild conditions, typically involving aqueous solutions and physiological pH.
Industrial Production Methods: Industrial production of glucosylgalactosylhydroxylysine is often achieved through biotechnological methods, utilizing recombinant enzymes to catalyze the glycosylation process. This approach ensures high specificity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The most common reaction is the hydrolysis of the disaccharide unit by protein-glucosylgalactosylhydroxylysine glucosidase, resulting in the release of glucose and galactose .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using protein-glucosylgalactosylhydroxylysine glucosidase under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the hydroxyl groups in the compound.
Glycosylation: Enzymatic glycosylation using glycosyltransferases in aqueous solutions.
Major Products Formed:
Hydrolysis: D-glucose and D-galactose.
Oxidation: Oxidized derivatives of glucosylgalactosylhydroxylysine.
Glycosylation: Extended glycosylated derivatives.
Scientific Research Applications
(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Biology:
- Plays a crucial role in the study of collagen biosynthesis and degradation.
- Used to investigate the role of glycosylation in protein stability and function .
Medicine:
- Potential biomarker for collagen-related diseases such as osteogenesis imperfecta and osteoporosis .
- Studied for its role in wound healing and tissue regeneration .
Industry:
Mechanism of Action
The mechanism of action of glucosylgalactosylhydroxylysine involves its role in the stabilization and cross-linking of collagen fibers. The glycosylation of hydroxylysine residues enhances the stability of collagen by forming hydrogen bonds and hydrophobic interactions with adjacent collagen molecules. This process is crucial for maintaining the structural integrity of collagen-rich tissues .
Molecular Targets and Pathways:
Collagen fibers: (2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid targets hydroxylysine residues in collagen, facilitating cross-linking and stabilization.
Glycosylation pathways: Involves enzymes such as protein-glucosylgalactosylhydroxylysine glucosidase and glycosyltransferases.
Comparison with Similar Compounds
Hydroxylysine: The precursor to glucosylgalactosylhydroxylysine, involved in collagen biosynthesis.
Galactosylhydroxylysine: Another glycosylated derivative of hydroxylysine, with similar functions in collagen stabilization.
Uniqueness: (2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid is unique due to its dual glycosylation, which provides enhanced stability and functionality to collagen fibers compared to other glycosylated derivatives. This dual glycosylation is crucial for the structural integrity and mechanical properties of collagen-rich tissues .
Properties
Molecular Formula |
C18H34N2O13 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6-,7+,8-,9-,10-,11+,12+,13+,14-,15-,17-,18-/m1/s1 |
InChI Key |
UTIRJVJBKWSIOX-KEJNVKDDSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
1,2 alpha-glucosylgalactosyl-O-hydroxylysine glucosylgalactosylhydroxylysine hydroxylysine-galactose-glucose hydroxylysine-glucose-galactose |
Origin of Product |
United States |
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